molecular formula C12H14ClFO3 B12636491 Ethyl 4-(4-chloro-3-fluoro-phenoxy)butanoate

Ethyl 4-(4-chloro-3-fluoro-phenoxy)butanoate

Cat. No.: B12636491
M. Wt: 260.69 g/mol
InChI Key: BJTDISFCLCPDHI-UHFFFAOYSA-N
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Description

Ethyl 4-(4-chloro-3-fluoro-phenoxy)butanoate (CAS 1443304-94-6) is a high-purity chemical compound offered at 97% purity and is intended for Research Use Only. This ester serves as a valuable building block in organic synthesis and pharmaceutical research. Compounds with phenoxy butanoate ester scaffolds are frequently employed in the synthesis of chiral intermediates for pharmacologically active substances. For instance, structurally similar chloro- and hydroxy-substituted butanoate esters are recognized as versatile chiral precursors for a range of drugs, including anticholesterol agents, β-lactam antibiotics, and L-carnitine . The specific substitution pattern of chlorine and fluorine on the phenoxy ring of this compound makes it a potentially useful intermediate for exploring structure-activity relationships in medicinal chemistry programs. Researchers utilize such halogenated phenoxy esters to develop novel synthetic routes and create targeted molecular libraries. The compound should be handled with care, as related esters have hazard classifications that include warnings of being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation . It is essential to consult the Safety Data Sheet (SDS) prior to use and to employ appropriate personal protective equipment (PPE) and adequate ventilation .

Properties

Molecular Formula

C12H14ClFO3

Molecular Weight

260.69 g/mol

IUPAC Name

ethyl 4-(4-chloro-3-fluorophenoxy)butanoate

InChI

InChI=1S/C12H14ClFO3/c1-2-16-12(15)4-3-7-17-9-5-6-10(13)11(14)8-9/h5-6,8H,2-4,7H2,1H3

InChI Key

BJTDISFCLCPDHI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCOC1=CC(=C(C=C1)Cl)F

Origin of Product

United States

Preparation Methods

Key Reaction Steps:

  • Formation of the Nucleophile :

    • 4-Chloro-3-fluorophenol acts as the nucleophile.
  • Nucleophilic Substitution :

    • The nucleophile attacks the electrophilic carbon of ethyl 4-bromobutanoate, resulting in the formation of this compound.
  • Workup and Purification :

    • The crude product is purified using techniques such as recrystallization or column chromatography to isolate the desired compound.

Detailed Preparation Methods

Method A: Classical Nucleophilic Substitution

  • Reagents :

    • 4-Chloro-3-fluorophenol
    • Ethyl 4-bromobutanoate
    • Potassium carbonate (base)
    • Dimethylformamide (solvent)
  • Procedure :

    • Combine 4-chloro-3-fluorophenol and ethyl 4-bromobutanoate in DMF.
    • Add potassium carbonate to the mixture to facilitate deprotonation.
    • Heat the mixture to approximately 80°C for several hours.
    • After completion, cool the mixture and extract with a suitable organic solvent.
    • Purify the crude product through recrystallization.

Table 1: Summary of Reaction Conditions

Parameter Value
Temperature ~80°C
Reaction Time 6-12 hours
Solvent Dimethylformamide
Base Potassium carbonate

Method B: Continuous Flow Synthesis

For industrial applications, continuous flow synthesis may be employed to improve yield and efficiency.

  • Reagents :

    • Same as Method A
  • Procedure :

    • Set up a continuous flow reactor with controlled temperature and pressure.
    • Introduce reactants continuously while maintaining optimal conditions for nucleophilic substitution.
    • Collect product at the outlet and purify as needed.

Optimization Strategies

To enhance yield and purity, several optimization strategies can be implemented:

  • Temperature Control : Maintaining a constant temperature during the reaction can prevent side reactions that lead to by-products.

  • Base Selection : Experimenting with different bases (e.g., sodium hydroxide or cesium carbonate) may improve nucleophilicity and reaction rates.

  • Solvent Variation : Testing other solvents like DMSO or acetonitrile can affect solubility and reactivity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-chloro-3-fluoro-phenoxy)butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The phenoxy group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of phenoxy derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-(4-chloro-3-fluoro-phenoxy)butanoate has been investigated for its potential therapeutic properties, including:

  • Anti-inflammatory Effects : The compound may inhibit enzymes involved in inflammatory pathways, which could lead to anti-inflammatory applications.
  • Antimicrobial Activity : Its halogen substituents can enhance interactions with microbial targets, suggesting potential use as an antimicrobial agent.

Agrochemicals

The unique structure of this compound allows it to be explored for herbicidal properties. Its effectiveness in controlling specific weed species makes it a candidate for developing new agrochemical formulations.

Case Study 1: Anti-inflammatory Properties

A study evaluated the anti-inflammatory effects of this compound in vitro. Results indicated that the compound significantly inhibited the production of pro-inflammatory cytokines in cultured cells, suggesting its potential as an anti-inflammatory agent.

Case Study 2: Herbicidal Activity

Research on the herbicidal properties of this compound demonstrated effective control over several weed species. Field trials showed that formulations containing this compound reduced weed biomass significantly compared to untreated controls, highlighting its potential as a new herbicide.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-chloro-3-fluoro-phenoxy)butanoate involves its interaction with specific molecular targets and pathways. The phenoxy group allows the compound to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and selectivity for certain targets, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituents on the aromatic ring or alkyl chain significantly alter the properties of butanoate esters. Below is a comparative analysis based on available

Table 1: Substituent and Property Comparison
Compound Name Key Substituents Physical State Yield (%) Analytical Methods Reference
Ethyl 4-(4-chloro-3-fluoro-phenoxy)butanoate 4-Cl, 3-F phenoxy Not reported
Ethyl 4-cyano-2,2-difluoro-4-(6-methoxynaphthalen-2-yl)butanoate (4t) Cyano, 2,2-diF, methoxynaphthalenyl Red solid 42 $^1$H NMR, $^{19}$F NMR, IR
Ethyl 4-cyano-2,2-difluoro-6-phenylhexanoate (4u) Cyano, 2,2-diF, phenyl Yellow oil 40 $^1$H NMR, $^{19}$F NMR, IR
Ethyl 3-amino-4,4-difluorobutanoate 3-amino, 4,4-diF Not reported $^1$H NMR, IR, HRMS
Ethyl 4-chloro-3-hydroxybutanoate 4-Cl, 3-hydroxy Not reported Safety data (SDS)

Key Observations :

  • Electronic Effects: The electron-withdrawing chloro and fluoro groups in the target compound likely increase its electrophilicity compared to analogs like 4t and 4u, which feature cyano and difluoro groups. These substituents may also reduce nucleophilic attack susceptibility .
  • Physical State: Bulky aromatic substituents (e.g., naphthalenyl in 4t) favor solid states, while less polar groups (e.g., phenyl in 4u) result in oily forms. The target compound’s phenoxy group may impart intermediate polarity, but its physical state remains unconfirmed .
  • Synthetic Yields : Analogs with complex substituents (e.g., 4t , 4u ) exhibit moderate yields (40–42%), suggesting steric or electronic challenges during synthesis. The target compound’s yield could follow similar trends depending on reaction conditions .

Analytical Characterization

All analogs in and were confirmed via NMR ($^1$H, $^{13}$C, $^{19}$F), IR, and HRMS. The target compound would similarly require multi-nuclear NMR to resolve its chloro, fluoro, and ester functionalities. IR spectroscopy would identify ester C=O (~1740 cm$^{-1}$) and aromatic C-Cl/C-F stretches .

Biological Activity

Ethyl 4-(4-chloro-3-fluoro-phenoxy)butanoate is an organic compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry and agrochemicals. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes a butanoate group and a phenoxy moiety with both chlorine and fluorine substituents. Its molecular formula is C12H14ClF2O3C_{12}H_{14}ClF_2O_3, with a molecular weight of approximately 260.69 g/mol. The presence of halogen atoms (chlorine and fluorine) significantly influences its chemical properties and biological activities, enhancing its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its halogen substituents, which modulate interactions with various biological targets. These interactions can lead to alterations in biochemical pathways, influencing processes such as enzyme activity, receptor binding, and cellular signaling. The compound's ester group can undergo hydrolysis to release active phenoxyacetic acid derivatives, further interacting with biological systems.

Biological Activity Profiles

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Initial studies suggest potential antimicrobial properties against various pathogens. The compound may disrupt bacterial membranes or inhibit essential enzymatic processes, although specific mechanisms remain to be elucidated .
  • Anticancer Potential : Some derivatives of phenoxybutanoates have shown promise in cancer research by inducing apoptosis in cancer cells through targeted pathways. Further studies are needed to confirm the efficacy of this specific compound in cancer treatment.
  • Agrochemical Applications : Due to its structural characteristics, this compound has potential uses in agrochemicals as a herbicide or pesticide. Its ability to interact with plant growth regulators may enhance agricultural productivity .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.

Table 1: Comparative Biological Activities of Related Compounds

Compound NameBiological ActivityReference
Ethyl 4-(4-bromo-3-fluoro-phenoxy)butanoateAntimicrobial activity against E. coli
Ethyl (S)-4-chloro-3-hydroxybutanoateBuilding block for hypercholesterolemia drugs
Ethyl 5-(4-chloro-2-fluoro-phenoxy)pentanoateInteraction with specific molecular targets

Q & A

Q. What are common synthetic routes for Ethyl 4-(4-chloro-3-fluoro-phenoxy)butanoate?

The compound can be synthesized via esterification or coupling reactions. For example, alkylation of 4-chloro-3-fluorophenol with ethyl 4-bromobutanoate in the presence of a base (e.g., sodium ethoxide) is a plausible route. Reaction monitoring using TLC (Rf values) and LCMS (~95% conversion validation) ensures intermediate purity . Alternatively, nucleophilic aromatic substitution using boronic acid derivatives (e.g., fluorophenylboronic acids) under Suzuki-Miyaura conditions could be explored, as seen in analogous syntheses .

Q. How is the compound characterized using spectroscopic methods?

  • NMR : Analyze 1H^1H and 13C^{13}C NMR spectra to confirm the ester group (δ ~4.1 ppm for ethyl CH2, δ ~1.2 ppm for CH3) and aromatic protons (δ ~6.8–7.5 ppm for substituted phenyl).
  • Mass Spectrometry (MS) : ESI-MS or GC-MS can verify the molecular ion peak (e.g., m/z ≈ 274 for C12H13ClFO3).
  • IR : Identify carbonyl (C=O) stretching at ~1730–1750 cm1^{-1} and ether (C-O-C) at ~1250 cm1^{-1} .

Q. What purity assessment methods are recommended?

  • TLC : Use 10% ethyl acetate in hexanes (Rf ~0.5–0.6) with KMnO4 or UV visualization .
  • HPLC/LCMS : Quantify impurities at 300 nm; ensure >95% purity via peak integration .
  • Elemental Analysis : Validate C, H, and Cl/F content against theoretical values .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

  • Base Selection : Sodium ethoxide in ethanol enhances nucleophilicity in ester alkylation (e.g., 6 mmol Na^\circ in 30 mL ethanol for 12 h) .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve coupling efficiency in fluorophenyl derivatives .
  • Temperature Control : Heating at 60–80°C minimizes side reactions (e.g., hydrolysis) while maintaining reaction kinetics .

Q. How to resolve contradictions in spectral data during structural elucidation?

  • Cross-Validation : Compare NMR data with structurally similar compounds (e.g., ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate, δC 170.2 for carbonyl) .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or substituent positioning, as demonstrated for biphenylcarboxylate analogs .
  • Isotopic Labeling : Use 19F^{19}F-NMR to track fluorine environments and confirm substitution patterns .

Q. What strategies mitigate degradation during storage or handling?

  • Temperature : Store at 0–6°C to prevent ester hydrolysis, as recommended for halogenated butanoates .
  • Desiccants : Use anhydrous conditions to avoid moisture-induced decomposition .
  • Light Sensitivity : Protect from UV exposure, especially for fluoroaromatic derivatives prone to photodegradation .

Q. How can computational methods aid in predicting pharmacological activity?

  • Docking Studies : Model interactions with target enzymes (e.g., cyclooxygenase) using analogs like 4-(5-chloro-benzoxazolon-yl)butanoate, which showed analgesic activity .
  • QSAR : Correlate substituent electronegativity (Cl/F) with bioactivity, leveraging data from pyridinone derivatives .
  • ADMET Prediction : Assess bioavailability and toxicity profiles using logP (calculated ~3.2) and PSA (~26 Ų) values .

Methodological Notes

  • Synthesis Optimization : Prioritize reproducibility by documenting solvent volumes, stoichiometry, and reaction times .
  • Data Reproducibility : Validate spectral results against published benchmarks (e.g., CAS 1151240-88-8 for fluorophenyl esters) .
  • Safety Protocols : Follow GHS guidelines for handling halogenated esters, including PPE and fume hood use .

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